Pyrazino[2,3-f][4,7]phenanthroline
Overview
Description
Pyrazino[2,3-f][4,7]phenanthroline is a ligand used in the synthesis of various complexes. It has been utilized in the design and synthesis of organic dyes for dye-sensitized solar cells . It functions as an electron acceptor, with the electron density delocalized on the quinoxaline ring .
Synthesis Analysis
Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized for dye-sensitized solar cells . A condensation reaction has been observed in the synthesis of pyrazino[2,3-f][1,10]phenanthroline .Molecular Structure Analysis
The structures of the complexes involving this compound have been corroborated by X-ray crystallography . Theoretical calculations were performed to understand the photophysical behavior of the complexes .Chemical Reactions Analysis
The electrochemical and photoluminescent properties of two Ir(III) complexes described as [Ir(F2ppy)2(N^N)][PF6], where the F2ppy ligand is 2-(2,4-difluorophenyl)pyridine and the N^N ligands are pyrazino[2,3-f][1,10]phenanthroline (ppl) and this compound (ppz), have been studied .Physical and Chemical Properties Analysis
The photoluminescence spectra of complexes involving this compound show that emission is significantly red-shifted in the [Ir(F2ppy)2(ppz)][PF6] complex compared with the [Ir(F2ppy)2(ppl)][PF6] complex . The [Ir(F2ppy)2(ppl)][PF6] complex exhibits a higher quantum yield and a longer excited state lifetime than the [Ir(F2ppy)2(ppz)][PF6] complex .Scientific Research Applications
Light-Emitting Electrochemical Cells
Pyrazino[2,3-f][4,7]phenanthroline, when used in combination with iridium(III) complexes, has been studied for its application in light-emitting electrochemical cells (LECs). Such complexes exhibit distinct electrochemical and photoluminescent properties that are crucial for the operation of LECs. For instance, the emission of light in these cells can be modulated by the positioning of nitrogens in the structural isomers of this compound, impacting the device's performance (González et al., 2019).
Dye-Sensitized Solar Cells
In the field of renewable energy, this compound has been utilized as an electron-withdrawing anchoring group in the design of organic dyes for dye-sensitized solar cells. Novel organic dyes incorporating this compound have demonstrated promising power conversion efficiencies, indicating its potential in solar energy technologies (Zhang et al., 2015).
DNA Interaction Studies
The interaction of this compound derivatives with DNA has been a subject of interest. Studies have shown that certain water-soluble derivatives of this compound can bind to DNA, with their binding modes and thermodynamic parameters being extensively analyzed. This research is valuable for understanding the molecular interactions at the DNA level and has implications for drug design and biochemistry (Aminzadeh et al., 2018).
Optoelectronic Properties
Research has been conducted on the optoelectronic properties of this compound derivatives. These studies involve synthesizing and analyzing derivatives for their structural and electronic properties, which are crucial for potential applications in organic electronics. The stability and electronic behavior of these compounds make them suitable for use in electronic devices (Wei et al., 2018).
Solar Cell Sensitizers
This compound has been evaluated as a component in ruthenium(II) complexes for use as sensitizers in solar cells. The electron acceptor capacity of this compound and its derivatives plays a significant role in enhancing the efficiency of photoelectrochemical cells, a key component of solar technology (Francois et al., 2013).
Mechanism of Action
Target of Action
Pyrazino[2,3-f][4,7]phenanthroline is primarily used in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .
Mode of Action
The compound interacts with its targets by accepting electrons and delocalizing the electron density on the quinoxaline ring . This interaction results in the formation of copper (I)-phenanthroline complexes, which are integral to molecular device technology and solar-energy conversion .
Result of Action
This compound’s action results in the formation of copper (I)-phenanthroline complexes . These complexes are used in molecular device technology and solar-energy conversion , indicating that the compound’s action has significant molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound has been used in the fabrication of organic light-emitting diodes (OLEDs), where its performance is influenced by specific molecular characteristics such as low singlet–triplet energy gap (ΔEST) and high photoluminescence quantum yield . The compound’s stability and efficacy in this context are also likely to be influenced by environmental factors such as temperature and light exposure.
Properties
IUPAC Name |
pyrazino[2,3-f][4,7]phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFJXZGVAGNQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of pyrazino[2,3-f][4,7]phenanthroline interesting for material science applications?
A1: this compound (pap) is a heterocyclic aromatic compound with a rigid planar structure. This structural feature is particularly attractive for building metal-organic frameworks and coordination complexes. The molecule possesses four nitrogen atoms capable of acting as binding sites for metal ions, making it a versatile ligand in coordination chemistry. [², ³, ⁴] This ability to coordinate with metal ions makes this compound useful in the development of materials with specific electronic and magnetic properties.
Q2: How does the position of nitrogen atoms in this compound influence its photophysical properties when incorporated into iridium (III) complexes?
A2: Research comparing iridium (III) complexes containing pyrazino[2,3-f][1,10]phenanthroline (ppl) and this compound (ppz) reveals that the position of nitrogen atoms significantly impacts their photophysical properties. In the ppz complex, the nitrogen atoms' arrangement stabilizes the LUMO orbital, leading to a red-shifted emission compared to the ppl complex. This difference also affects the quantum yield and excited state lifetime, with the ppz complex exhibiting faster non-radiative decay.
Q3: Can this compound be used to build structures beyond simple coordination complexes?
A3: Yes, this compound can be used as a building block for more complex structures. Studies show its successful incorporation into one- and two-dimensional copper(II) complexes. Researchers have synthesized chain structures where this compound and nitrate ions bridge copper atoms. Additionally, cyclic tetranuclear copper entities have been formed, with this compound bridging copper atoms in various coordination modes. These tetranuclear units can be further linked to create chains or sheets, demonstrating the potential of this compound in building complex architectures.
Q4: How does this compound behave on metal surfaces under ultra-high vacuum conditions?
A4: Studies utilizing scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the behavior of this compound on gold surfaces under ultra-high vacuum (UHV). Upon thermal annealing, this compound undergoes selective intermolecular aryl-aryl coupling through dehydrogenative C-H activation. Interestingly, the ortho-hydrogen atoms of the pyrazine rings are preferentially activated over those in the pyridine moieties, highlighting the influence of the nitrogen atom position on reactivity. This on-surface reactivity opens up possibilities for the controlled fabrication of complex molecular architectures.
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